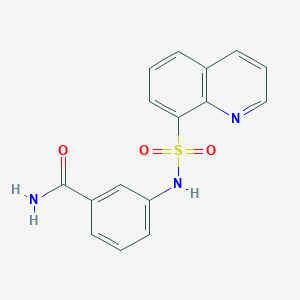![molecular formula C15H13ClN2O5S B280946 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid, also known as N-(4-Acetylamino-2-chlorobenzoyl)-4-aminobenzenesulfonamide or N-(4'-acetylamido-2'-chlorobenzoyl)-p-aminobenzenesulfonamide, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid is not well understood. However, it is believed to act as a competitive inhibitor of the enzymes or proteins that it targets. By binding to the active site of these enzymes or proteins, it prevents their normal function and thus inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid are dependent on the specific enzyme or protein that it targets. For example, inhibitors of carbonic anhydrases have been shown to have potential applications in the treatment of glaucoma, epilepsy, and cancer. Inhibitors of protein kinases have been studied as potential treatments for various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid in lab experiments is its versatility as a starting material for the synthesis of a wide range of inhibitors. It is also relatively easy to synthesize and purify, making it a convenient tool compound for medicinal chemistry research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for the use of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid in scientific research. Some possible areas of interest include:
1. Development of novel inhibitors of carbonic anhydrases and protein kinases using 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid as a starting material.
2. Investigation of the mechanism of action of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid and its derivatives.
3. Screening of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid derivatives for activity against other enzymes and proteins.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid and its derivatives in animal models.
5. Development of drug delivery systems for 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid and its derivatives to improve their solubility and bioavailability.
Conclusion
In conclusion, 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid is a versatile tool compound that has many potential applications in scientific research. Its ease of synthesis and purification make it a convenient starting material for the development of novel inhibitors of enzymes and proteins. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
The synthesis of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with 4-acetylaniline and p-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid has been widely used in scientific research as a tool compound for the development of novel inhibitors of various enzymes and proteins. For example, it has been used as a scaffold for the design of inhibitors of carbonic anhydrases, which are enzymes that play a critical role in the regulation of acid-base balance and ion transport in many tissues. It has also been used as a starting material for the synthesis of inhibitors of protein kinases, which are enzymes that regulate many cellular processes such as cell growth, differentiation, and apoptosis.
属性
分子式 |
C15H13ClN2O5S |
|---|---|
分子量 |
368.8 g/mol |
IUPAC 名称 |
5-[(4-acetamidophenyl)sulfamoyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c1-9(19)17-10-2-4-11(5-3-10)18-24(22,23)12-6-7-14(16)13(8-12)15(20)21/h2-8,18H,1H3,(H,17,19)(H,20,21) |
InChI 键 |
QRRZWQODIIZPLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)


![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)




![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)